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molecular formula C8H11NO2S B8606835 Ethyl 2-(thiazol-2-yl)propanoate

Ethyl 2-(thiazol-2-yl)propanoate

Cat. No. B8606835
M. Wt: 185.25 g/mol
InChI Key: ZIFVPGWZQORZPR-UHFFFAOYSA-N
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Patent
US05973156

Procedure details

To a stirred solution of ethyl 2-(thiazol-2-yl)propanoate (418 mg, 2.3 mmol) in ether (15 ml) at -10° C. was added LiAlH4 (2.2 ml of a 1.0M solution in ether, 2.2 mmol) dropwise. After 2 h at -10° C. more LiAlH4 (0.5 ml of a 1.0M solution in ether, 0.5 mmol) was added. After a further 1 h more LiAlH4 (0.5 ml of a 1.0M solution in ether, 0.5 mmol) was added. Stirring was continued for 1 h then Na2SO4 (sat., 3 ml) was added and the mixture stirred at room temperature for 10 min. The mixture was filtered and the filtrate evaporated. The residue was chromatographed on silica, eluting with CH2Cl2 :MeOH (95:5), to give the alcohol (266 mg, 82%) as a colourless oil. 1H NMR (250 MHz, CDCl3) δ 1.42 (3H, d, J=7.1 Hz), 3.31-3.44 (1H, m), 3.64 (1H, br s), 3.80-3.93 (2H, m), 7.25 (1H, d, J=3.3 Hz), 7.70 (1H, d, J=3.3 Hz).
Quantity
418 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]([CH3:12])[C:7](OCC)=[O:8].[H-].[H-].[H-].[H-].[Li+].[Al+3].[O-]S([O-])(=O)=O.[Na+].[Na+]>CCOCC>[S:1]1[CH:5]=[CH:4][N:3]=[C:2]1[CH:6]([CH3:12])[CH2:7][OH:8] |f:1.2.3.4.5.6,7.8.9|

Inputs

Step One
Name
Quantity
418 mg
Type
reactant
Smiles
S1C(=NC=C1)C(C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
3 mL
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at room temperature for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
WASH
Type
WASH
Details
eluting with CH2Cl2 :MeOH (95:5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=NC=C1)C(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 266 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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